Fmoc-N-Me-Ser(tBu)-OH
Overview
Description
Fmoc-N-Methyl-Serine-tert-Butyl Ester is a derivative of serine, an amino acid, and is commonly used in peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl group at the amino terminus and a tert-butyl group at the hydroxyl terminus. These protecting groups are essential in preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Methyl-Serine-tert-Butyl Ester typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole.
Methylation of the Amino Group: The amino group is methylated using formaldehyde and sodium cyanoborohydride.
Fmoc Protection: The amino group is then protected with a fluorenylmethyloxycarbonyl group using fluorenylmethyloxycarbonyl chloride and a base such as sodium carbonate.
Industrial Production Methods
In industrial settings, the synthesis of Fmoc-N-Methyl-Serine-tert-Butyl Ester is carried out using automated peptide synthesizers. These machines allow for precise control over reaction conditions and the use of excess reagents to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, while the tert-butyl group can be removed using trifluoroacetic acid.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions
Deprotection: Piperidine for fluorenylmethyloxycarbonyl group removal, trifluoroacetic acid for tert-butyl group removal.
Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole for peptide bond formation.
Major Products Formed
Deprotected Serine Derivatives: After deprotection, the resulting product is N-Methyl-Serine.
Peptide Chains: When coupled with other amino acids, it forms longer peptide chains.
Scientific Research Applications
Chemistry
Fmoc-N-Methyl-Serine-tert-Butyl Ester is widely used in solid-phase peptide synthesis, a method for assembling peptides in a stepwise fashion on a solid support.
Biology
In biological research, the compound is used to synthesize peptides that can be used as probes to study protein-protein interactions and enzyme-substrate interactions.
Medicine
In medicinal chemistry, peptides synthesized using Fmoc-N-Methyl-Serine-tert-Butyl Ester are investigated for their potential as therapeutic agents, including as inhibitors of enzymes and receptors.
Industry
In the pharmaceutical industry, the compound is used in the synthesis of peptide-based drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of Fmoc-N-Methyl-Serine-tert-Butyl Ester involves its incorporation into peptide chains during synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The fluorenylmethyloxycarbonyl group is removed under basic conditions, while the tert-butyl group is removed under acidic conditions, revealing the functional groups necessary for further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Serine-tert-Butyl Ester: Similar to Fmoc-N-Methyl-Serine-tert-Butyl Ester but without the methyl group on the amino terminus.
Fmoc-Threonine-tert-Butyl Ester: Similar structure but with an additional methyl group on the side chain.
Uniqueness
Fmoc-N-Methyl-Serine-tert-Butyl Ester is unique due to the presence of the methyl group on the amino terminus, which can influence the conformation and reactivity of the resulting peptides. This makes it a valuable tool in the synthesis of peptides with specific structural and functional properties.
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSAXALAXPNFMG-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426642 | |
Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197632-77-2 | |
Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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